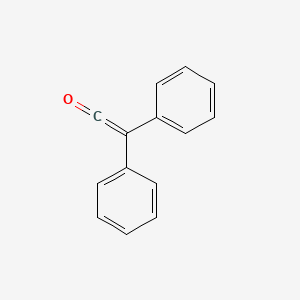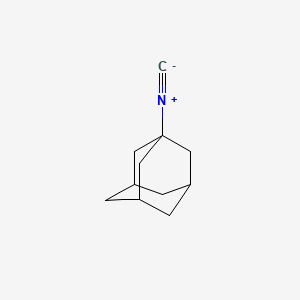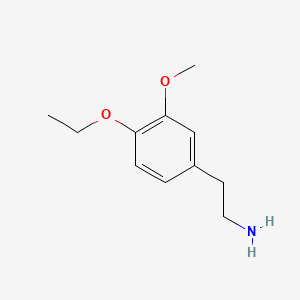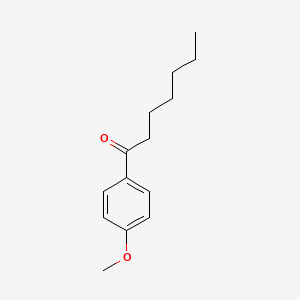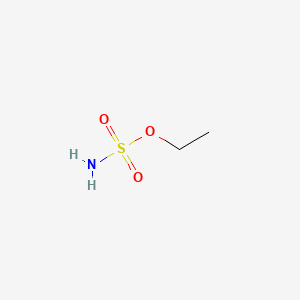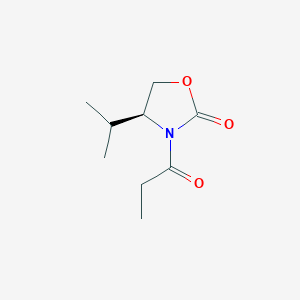
Silicon tetraacetate
Overview
Description
Silicon tetraacetate, also known as tetraacetoxysilane, is a chemical compound with the molecular formula Si(OCOCH₃)₄. It is a silicon-based compound where four acetate groups are bonded to a central silicon atom. This compound is known for its role as a precursor in the production of silicon dioxide and other silicon-based materials .
Mechanism of Action
Target of Action
Silicon tetraacetate primarily targets ethanol in the absence of water . It is used as a sol-gel precursor , which means it is a compound that undergoes various reactions to form a gel, a state of matter that has properties between those of liquids and solids.
Mode of Action
The mode of action of this compound involves a reaction with ethanol in the absence of water . This reaction results in the formation of silica gel and ethyl acetate . The this compound, therefore, acts as a catalyst in this reaction, facilitating the transformation of ethanol into silica gel and ethyl acetate .
Biochemical Pathways
The biochemical pathway affected by this compound is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. This compound, as a sol-gel precursor, plays a crucial role in this pathway. The resulting silica gel can have various applications, including the preparation of silicon dioxide thin films .
Result of Action
The result of the action of this compound is the formation of silica gel and ethyl acetate . This reaction is significant in the field of materials science, where the resulting silica gel can be used in various applications, including the preparation of silicon dioxide thin films .
Action Environment
The action of this compound is influenced by the presence or absence of water . Specifically, this compound reacts with ethanol in the absence of water . Therefore, the environment in which this compound is used must be carefully controlled to ensure the absence of water for the reaction to proceed as desired.
Biochemical Analysis
Biochemical Properties
It is known that Silicon tetraacetate can react with ethanol to form silica gel and ethyl acetate This suggests that it may interact with enzymes, proteins, and other biomolecules that can catalyze or participate in these reactions
Molecular Mechanism
It is known to participate in reactions to form silica gel and ethyl acetate , suggesting that it may interact with biomolecules at the molecular level These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound-derived sols gel surprisingly quickly . This rapid gelation could potentially have implications for the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silicon tetraacetate can be synthesized through the reaction of silicon tetrachloride with acetic anhydride. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Si(OCOCH}_3\text{)}_4 + 4 \text{HCl} ]
Industrial Production Methods: In an industrial setting, this compound is often produced by reacting silicon tetrachloride with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as carbon tetrachloride or diethyl ether, and the product is purified by crystallization from these solvents .
Types of Reactions:
-
Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of silicon dioxide and acetic acid. [ \text{Si(OCOCH}_3\text{)}_4 + 2 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4 \text{CH}_3\text{COOH} ]
-
Esterification: It can react with alcohols to form esters and silicon dioxide. [ \text{Si(OCOCH}_3\text{)}_4 + 4 \text{ROH} \rightarrow \text{SiO}_2 + 4 \text{CH}_3\text{COOR} ]
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Esterification: Alcohols such as ethanol are used, and the reaction can be catalyzed by acids or bases.
Major Products:
- Silicon dioxide (SiO₂)
- Acetic acid (CH₃COOH)
- Esters (CH₃COOR)
Scientific Research Applications
Silicon tetraacetate has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of silicon dioxide thin films and silicon complexes with monofunctional bidentate Schiff bases .
- Biology and Medicine: While not directly used in biological systems, its derivatives and silicon dioxide products have applications in drug delivery and medical implants.
- Industry: It is employed in the production of silica-based materials, coatings, and as a sol-gel precursor for various industrial applications .
Comparison with Similar Compounds
- Silicon tetrachloride (SiCl₄)
- Tetraethyl orthosilicate (Si(OC₂H₅)₄)
- Trimethylsilanol (Si(CH₃)₃OH)
Comparison:
- Silicon tetrachloride: Unlike silicon tetraacetate, silicon tetrachloride is highly reactive with water, producing hydrochloric acid and silicon dioxide. It is primarily used in the production of high-purity silicon and silicon-based compounds .
- Tetraethyl orthosilicate: This compound is similar to this compound in that it is used as a precursor for silicon dioxide. it is less reactive and requires higher temperatures for hydrolysis .
- Trimethylsilanol: This compound is used in the production of silicone polymers and resins. It differs from this compound in its applications and reactivity, being more stable and less prone to hydrolysis .
This compound stands out due to its rapid hydrolysis and ability to form silica gels quickly, making it a valuable compound in sol-gel processes and other applications requiring fast gelation .
Properties
IUPAC Name |
triacetyloxysilyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O8Si/c1-5(9)13-17(14-6(2)10,15-7(3)11)16-8(4)12/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVRVDPMGYFCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889353 | |
| Record name | Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very hygroscopic solid; [Merck Index] White crystalline solid; [MSDSonline] | |
| Record name | Silicon tetraacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8700 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
562-90-3 | |
| Record name | Tetraacetoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=562-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicon tetraacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraacetoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON TETRAACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7LP47EPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of silicon tetraacetate in scientific research?
A: this compound is primarily employed as a precursor for the synthesis of silicon dioxide (SiO2) thin films [, , , , , ]. It's also used to create various other materials like silicon oxycarbides [] and phosphosilicate gels [, ].
Q2: How is silicon dioxide typically deposited using this compound?
A: this compound can be used in both thermal and photochemical vapor deposition methods [, , ]. Thermal decomposition of the precursor at temperatures between 300-500°C produces SiO2 films []. Alternatively, using an ArF excimer laser allows for direct photochemical vapor deposition even at room temperature [, ].
Q3: What are the advantages of using this compound for silicon dioxide synthesis compared to other methods?
A: this compound offers advantages over the traditional sol-gel method in terms of solution stability and the lower processing temperatures required []. This makes it a more practical and efficient precursor in certain applications.
Q4: How does the method of silicon dioxide preparation using this compound affect the film properties?
A: Films prepared by laser-assisted deposition exhibit lower dielectric constants compared to those produced by thermal decomposition at similar temperatures []. This suggests that the laser method might offer better control over the film's electrical properties.
Q5: What is the role of non-bridging oxygen in silicon dioxide films prepared from this compound?
A: The presence of non-bridging oxygen, as indicated by the absorbance at around 950 cm-1 in the infrared spectrum, contributes to ionic polarization and affects the dielectric constant of the SiO2 film []. Annealing the film in air reduces the amount of non-bridging oxygen, leading to a denser film with potentially different electrical properties [].
Q6: Can this compound be used to synthesize materials other than silicon dioxide?
A: Yes, this compound serves as a versatile precursor for various materials. It's used in synthesizing silica nanotubes and nanohelices through thermolysis within nanoporous alumina templates in the presence of block copolymers []. Additionally, it plays a crucial role in creating phosphosilicate gels [, ], silicon oxycarbides for lithium-ion batteries [], borosilicate fibers [], and even mesoporous metallosilicates [, , ].
Q7: How is this compound used in the synthesis of phosphosilicate gels?
A: this compound reacts with tris(trimethylsilyl)phosphate in a non-hydrolytic condensation reaction, eliminating acetic acid esters and forming phosphosilicate gels [, ]. This method provides better control over the reaction and leads to the formation of Si–O–P bonds, unlike traditional hydrolytic methods that often result in silica gels impregnated with phosphoric acid [].
Q8: What are the unique characteristics of phosphosilicate gels synthesized using this compound?
A: These gels exhibit a high surface area (up to 450 m2 g-1), contain octahedral SiO6 groups linked to phosphorus atoms, and possess a condensation degree of 75–82% []. The gel surface is covered with acetate and trimethylsiloxy groups, offering possibilities for further modification and tailoring of material properties [].
Q9: What is the role of this compound in the synthesis of mesoporous metallosilicates?
A: this compound is employed in a non-hydrolytic sol-gel process, reacting with metal amides like titanium or zirconium diethylamide [, ]. This reaction, carried out in the presence of a Pluronic surfactant template, results in the formation of mesoporous metallosilicates with a high surface area and a homogeneous distribution of metal oxide nanoparticles within the silica matrix [, ].
Q10: How do these mesoporous metallosilicates benefit from the use of this compound?
A: Utilizing this compound allows for controlled synthesis and leads to materials with superior properties. For instance, the incorporation of tantalum through the non-hydrolytic sol-gel method, using this compound as a precursor, results in highly dispersed, mainly monomeric, TaOx species in the silica matrix []. These sites are more active in dehydration reactions compared to catalysts prepared by impregnation, leading to a higher yield of butadiene from ethanol [].
Q11: Are there any studies on the environmental impact of using this compound?
A11: While the provided research papers primarily focus on the synthesis and applications of materials derived from this compound, information regarding its environmental impact or degradation pathways is limited. Further research is needed to assess the ecotoxicological effects and develop strategies for mitigating any potential negative impacts associated with its use.
Q12: What are the alternative precursors to this compound, and how do they compare?
A: The choice of alternative precursors depends on the desired material and synthesis route. For instance, tetraethyl orthosilicate (TEOS) is commonly used in sol-gel processing of SiO2. While this compound offers advantages like lower processing temperatures and better solution stability compared to TEOS in some cases, further research comparing their performance, cost, and overall impact is needed to determine the most suitable precursor for specific applications [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
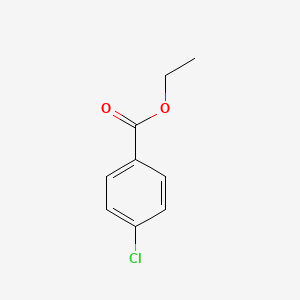
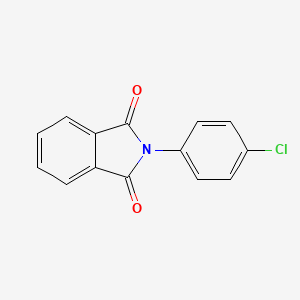
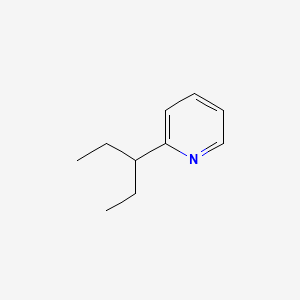

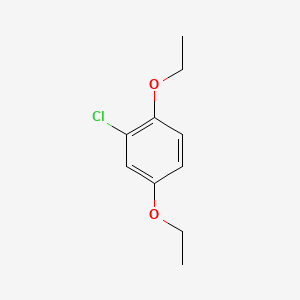
![2-Methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B1584424.png)

